Electronic Differentiation: Measured Impact of the 2,4-Difluoro Substitution Pattern on Physicochemical Properties
The 2,4-difluoro substitution pattern directly impacts key physicochemical properties relevant to both synthetic utility and biological activity. Specifically, the partition coefficient (LogP) of 2,4-difluorobenzophenone is calculated as 3.20, representing a quantifiable difference from its 2,4'-difluoro regioisomer (CAS 342-25-6), which has a calculated LogP of 3.03 [1]. This ~0.17 LogP unit difference is a direct consequence of the specific fluorine atom arrangement and indicates a quantifiably higher lipophilicity for the target compound [2]. This distinction is critical when the compound is used as a precursor for bioactive molecules, as lipophilicity influences membrane permeability and bioavailability [3].
| Evidence Dimension | Lipophilicity (Calculated LogP, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.20 |
| Comparator Or Baseline | 2,4'-Difluorobenzophenone (CAS 342-25-6) with XLogP3 = 3.03 |
| Quantified Difference | ΔLogP = 0.17 (Target compound is more lipophilic) |
| Conditions | Calculated values based on standard algorithmic models (e.g., PubChem XLogP3). |
Why This Matters
For procurement, this quantifiable difference in lipophilicity can be a decisive factor in selecting a building block for drug discovery, as it directly influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile of downstream candidates.
- [1] ChemSrc. 2,4'-二氟二苯甲酮 (2,4'-Difluorobenzophenone, CAS 342-25-6). Physical and Chemical Properties. View Source
- [2] Kuujia. Cas no 85068-35-5 (2,4-difluorobenzophenone). Chemical and Physical Properties. View Source
- [3] Ningbo Inno Pharmchem. 2,4'-Difluorobenzophenone: A Cornerstone in Modern Medicinal Chemistry. View Source
